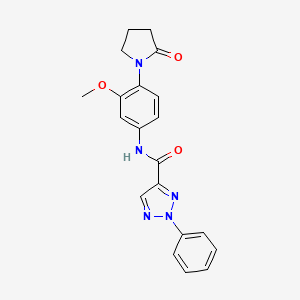
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.404. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysical Properties and Potential as Organic Semiconductors :
- A study by Briseño-Ortega et al. (2018) focused on the synthesis and characterization of related compounds, examining their photophysical properties. These compounds, due to their facile synthesis and photophysical characteristics, have potential applications as organic semiconductors (Briseño-Ortega et al., 2018).
Synthesis and Structural Analysis :
- Schroeder et al. (2009) described the discovery of a related compound as a selective inhibitor of the Met kinase superfamily, with its synthesis and structural analysis providing insights into its potential applications in targeted therapies (Schroeder et al., 2009).
- A study by Deady and Devine (2006) explored novel annulated products from aminonaphthyridinones, which could be relevant in the context of this compound's chemical structure and synthesis (Deady & Devine, 2006).
- Bacchi et al. (2005) conducted a study on the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, which might provide insights into the synthesis pathways for this compound (Bacchi et al., 2005).
Potential for Antimicrobial and Anticancer Activities :
- Fandaklı et al. (2012) conducted a study on the reduction, Mannich reaction, and evaluation of the antimicrobial activity of some new 1,2,4-triazol-3-one derivatives. These derivatives might share structural similarities with the compound , suggesting potential antimicrobial applications (Fandaklı et al., 2012).
- Aliabadi et al. (2010) synthesized a series of 2-phenylthiazole-4-carboxamide derivatives and evaluated their anticancer activities. The structural aspects of these compounds could provide insights into the potential anticancer applications of the compound (Aliabadi et al., 2010).
Propiedades
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-28-18-12-14(9-10-17(18)24-11-5-8-19(24)26)22-20(27)16-13-21-25(23-16)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWLDGMQGBRNFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

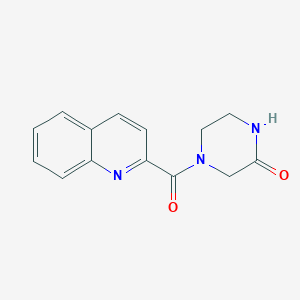
![2-[N-(2,4-dichlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]acetic acid](/img/structure/B2645602.png)
![5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2645603.png)
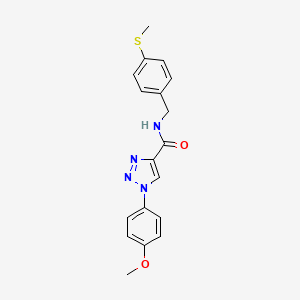

![[(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane](/img/structure/B2645609.png)
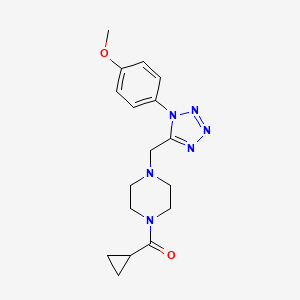
![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-fluorobenzamide](/img/structure/B2645612.png)
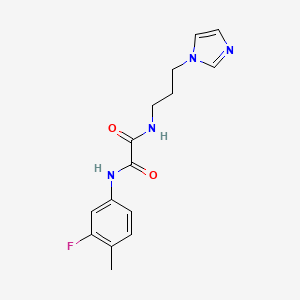
![(2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2645616.png)
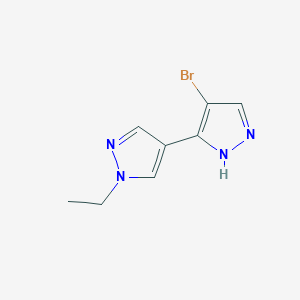
![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2645619.png)

